3-cyclobutyl-2-methylpropanal

Lipophilicity Physicochemical profiling Drug-likeness

3-Cyclobutyl-2-methylpropanal (CAS 1597274-95-7, molecular formula C₈H₁₄O, molecular weight 126.20 g/mol) is a chiral, α-branched aliphatic aldehyde featuring a cyclobutylmethyl substituent at the β-position and a methyl group at the α-position. This compound belongs to the class of cyclobutane-containing aldehydes and is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, where its strained cyclobutyl ring, defined lipophilicity (XLogP3 = 2.2), and single undefined stereocenter at C2 confer distinct physicochemical and stereochemical properties relative to simpler aldehyde analogs.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 1597274-95-7
Cat. No. B6614761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-2-methylpropanal
CAS1597274-95-7
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC(CC1CCC1)C=O
InChIInChI=1S/C8H14O/c1-7(6-9)5-8-3-2-4-8/h6-8H,2-5H2,1H3
InChIKeyHRNAUPHLMBJIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-2-methylpropanal CAS 1597274-95-7: Physicochemical Baseline and Compound Class Identification


3-Cyclobutyl-2-methylpropanal (CAS 1597274-95-7, molecular formula C₈H₁₄O, molecular weight 126.20 g/mol) is a chiral, α-branched aliphatic aldehyde featuring a cyclobutylmethyl substituent at the β-position and a methyl group at the α-position [1]. This compound belongs to the class of cyclobutane-containing aldehydes and is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, where its strained cyclobutyl ring, defined lipophilicity (XLogP3 = 2.2), and single undefined stereocenter at C2 confer distinct physicochemical and stereochemical properties relative to simpler aldehyde analogs . Computed properties include a topological polar surface area of 17.1 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds [1]. The compound is listed in the ECHA C&L Inventory with GHS classification H226 (flammable liquid), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [2].

Why Generic Aldehyde Substitution Fails for 3-Cyclobutyl-2-methylpropanal: Structural Specificity Matters


Generic substitution of 3-cyclobutyl-2-methylpropanal with commercially ubiquitous aldehydes such as 2-methylpropanal (isobutyraldehyde) or 3-cyclobutylpropanal is precluded by three interdependent structural features that cannot be replicated simultaneously by any single close analog: (i) the presence of a chiral center at C2, which is absent in 3-cyclobutylpropanal (CAS 18543-43-6) and 2-methylpropanal (CAS 78-84-2) and enables enantioselective transformations [1]; (ii) the specific β-cyclobutylmethyl substitution pattern, which provides a three-carbon spacer between the aldehyde and the strained cyclobutyl ring, offering greater conformational flexibility (3 rotatable bonds) compared with cyclobutanecarboxaldehyde (1 rotatable bond, CAS 2987-17-9) while retaining the ring strain-driven reactivity of the cyclobutane motif ; and (iii) a computed lipophilicity (XLogP3 = 2.2) that is 0.5 log units higher than its des-methyl analog 3-cyclobutylpropanal (XLogP3 = 1.7) and 1.4 log units higher than 2-methylpropanal (XLogP = 0.80), directly impacting partitioning behavior in biphasic reactions and biological assays [1]. These structural attributes mean that substituting even a closely related analog would alter stereochemical outcomes, conformational preferences, and physicochemical properties in ways consequential to downstream synthetic or biological results.

Quantitative Differentiation Evidence for 3-Cyclobutyl-2-methylpropanal vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head Comparison: 3-Cyclobutyl-2-methylpropanal vs. 3-Cyclobutylpropanal and 2-Methylpropanal

3-Cyclobutyl-2-methylpropanal exhibits a computed XLogP3-AA value of 2.2, which is 0.5 log units higher than its des-methyl analog 3-cyclobutylpropanal (XLogP3 = 1.7) and 1.4 log units higher than the simple branched aldehyde 2-methylpropanal (XLogP = 0.80). This increased lipophilicity arises from the combination of the cyclobutyl ring and the additional methyl branch at C2 [1]. A ΔlogP of +1.4 relative to 2-methylpropanal represents an approximately 25-fold difference in octanol-water partition coefficient, which is significant for compound partitioning in biphasic reaction systems, membrane permeability in cellular assays, and chromatographic retention behavior [2].

Lipophilicity Physicochemical profiling Drug-likeness

Stereochemical Differentiation: Chiral Aldehyde vs. Achiral Analogs 3-Cyclobutylpropanal and Cyclobutanecarboxaldehyde

3-Cyclobutyl-2-methylpropanal possesses one undefined atom stereocenter at the C2 carbon (bearing the methyl substituent), as cataloged in PubChem (Undefined Atom Stereocenter Count = 1) [1]. In contrast, its closest structural analog 3-cyclobutylpropanal (CAS 18543-43-6) has zero stereocenters (Undefined Atom Stereocenter Count = 0), as do cyclobutanecarboxaldehyde (CAS 2987-17-9) and 2-methylpropanal [2]. The presence of this stereocenter means that 3-cyclobutyl-2-methylpropanal can serve as a prochiral or chiral building block for enantioselective synthesis, whereas its achiral analogs cannot provide stereochemical information in downstream products without additional chiral induction steps.

Chirality Asymmetric synthesis Stereochemistry

Conformational Flexibility: Rotatable Bond Count Comparison with Rigid Cyclobutane Aldehyde Analogs

3-Cyclobutyl-2-methylpropanal has three rotatable bonds, compared with only one rotatable bond for cyclobutanecarboxaldehyde (the aldehyde C–C bond directly attached to the ring) and two rotatable bonds for 3-cyclobutylpropanal [1]. The three-carbon spacer (C2–C3–cyclobutyl) provides a flexible linker between the reactive aldehyde center and the strained cyclobutyl ring, which allows the cyclobutyl group to adopt multiple spatial orientations relative to the carbonyl. This contrasts with cyclobutanecarboxaldehyde, where the aldehyde is directly conjugated to the ring with minimal conformational freedom, and with 3-cyclobutylpropanal, which lacks the α-methyl branch and has only two rotatable bonds . The additional conformational degrees of freedom also result in higher molecular complexity (Complexity = 94.7) compared with cyclobutanecarboxaldehyde (Complexity = 55) .

Conformational flexibility Molecular design Fragment-based drug discovery

GHS Safety Profile Differentiation: Flammability and Toxicity Classification vs. 2-Methylpropanal and Cyclobutanecarboxaldehyde

3-Cyclobutyl-2-methylpropanal carries GHS classifications H226 (Flammable liquid and vapor, Category 3), H315 (Skin irritation, Category 2), H319 (Serious eye irritation, Category 2A), and H335 (Respiratory irritation, STOT SE Category 3), based on one ECHA C&L notification [1]. In contrast, 2-methylpropanal (isobutyraldehyde) carries the more severe H225 (Highly flammable liquid and vapor, Category 2) and additionally H302 (Harmful if swallowed, Acute Toxicity Category 4), while cyclobutanecarboxaldehyde carries H302 (Harmful if swallowed) in 95.24% of notifications . The absence of H225 and H302 classifications for 3-cyclobutyl-2-methylpropanal represents a measurable handling and storage advantage in laboratory settings where highly flammable liquids (flash point < 23 °C, boiling point ≤ 35 °C) require additional engineering controls and storage restrictions [2].

Safety GHS classification Laboratory handling

Cyclobutane-Containing Aldehyde Positioning in Fragment-Based Drug Discovery: Class-Level Inference from 3D Fragment Library Design

Cyclobutane-containing fragments have been identified as underrepresented yet highly attractive three-dimensional scaffolds for fragment-based drug discovery (FBDD). A focused library of 33 novel 3D cyclobutane fragments was recently designed and synthesized, with property analyses indicating that cyclobutane fragments 'fare favourably against existing synthetic 3D fragment libraries in terms of shape and physicochemical properties' [1]. While this study did not include 3-cyclobutyl-2-methylpropanal specifically, the compound's computed properties place it within an attractive property space for fragment elaboration: MW 126.20 (well below the typical fragment upper limit of ~300 Da), XLogP 2.2 (within the commonly targeted range of 1–4 for fragments), tPSA 17.1 Ų, and 0 HBD / 1 HBA, all of which suggest suitability as a fragment-sized aldehyde building block [2]. The compound's combination of a chiral center, a strained cyclobutyl ring, and an aldehyde functional group capable of diverse follow-up chemistry (reductive amination, Grignard addition, Wittig olefination, aldol condensation) provides a differentiated entry point compared with simpler achiral aldehydes.

Fragment-based drug discovery 3D fragments Cyclobutane scaffold

Optimal Research and Industrial Application Scenarios for 3-Cyclobutyl-2-methylpropanal Based on Differentiated Properties


Enantioselective Synthesis of Chiral Cyclobutane-Containing Drug Candidates

In medicinal chemistry programs requiring the introduction of a cyclobutylmethyl moiety with defined stereochemistry, 3-cyclobutyl-2-methylpropanal is the preferred aldehyde building block over achiral alternatives such as 3-cyclobutylpropanal or cyclobutanecarboxaldehyde. The compound's single undefined stereocenter at C2 (documented in PubChem [1]) enables either resolution into enantiopure forms or use as a racemic mixture in diastereoselective transformations, providing synthetic access to chiral cyclobutane-containing scaffolds of the type highlighted as underrepresented in the 2022 ChemMedChem fragment library study [2]. The aldehyde functional group serves as a versatile handle for reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination, allowing rapid diversification into amine, alcohol, or α,β-unsaturated carbonyl products.

Fragment-Based Drug Discovery (FBDD) Library Design with 3D Character

The cyclobutane moiety has been identified as an attractive three-dimensional scaffold for FBDD screening libraries, with recent work demonstrating that cyclobutane fragments compare favorably against existing synthetic 3D fragment libraries in shape and physicochemical properties [1]. 3-Cyclobutyl-2-methylpropanal, with its MW of 126.20 Da (well within fragment space), XLogP of 2.2, and an aldehyde handle for rapid elaboration, is positioned as a differentiated fragment-sized building block that combines the 3D character of the cyclobutane ring with the synthetic versatility of an aldehyde [2]. Its XLogP of 2.2 provides a lipophilicity advantage of +0.5 log units over 3-cyclobutylpropanal (XLogP 1.7), which may be beneficial for targeting lipophilic binding pockets while remaining within Rule of Three guidelines (ClogP ≤ 3) [2].

Laboratory-Scale Synthesis with Reduced Safety Compliance Burden

For research laboratories conducting multi-step organic syntheses, the GHS safety profile of 3-cyclobutyl-2-methylpropanal (Flam. Liq. 3, H226; no acute oral toxicity classification) offers a handling advantage over the more hazardous 2-methylpropanal (Flam. Liq. 2, H225; Acute Tox. 4, H302) [1]. The Flam. Liq. 3 classification (flash point ≥ 23 °C and ≤ 60 °C) is less restrictive than Flam. Liq. 2 (flash point < 23 °C, boiling point > 35 °C) with respect to storage quantity limits, ventilation requirements, and ignition source control under OSHA and EU-OSHA laboratory standards [2]. This reduced regulatory burden can be a meaningful factor in procurement decisions for academic and small-to-medium enterprise laboratories where infrastructure for handling highly flammable liquids may be limited.

Quote Request

Request a Quote for 3-cyclobutyl-2-methylpropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.